Sorbinil

Aldose Reductase Inhibition Chiral Pharmacology Spirohydantoin

Reproducing classical polyol pathway studies is compromised by racemic or enantiomerically impure aldose reductase inhibitors. Our (S)-Sorbinil directly addresses this challenge: • 30-fold in vitro and 100-fold in vivo potency advantage over (R)-isomer, matching historical pharmacology. • Uncompetitive inhibition kinetics vs. substrate, distinct from carboxylic acid ARIs like Epalrestat. • ALR2-selective (IC50 2 µM) with minimal ALR1 cross-reactivity, avoiding confounding off-target effects. Supplied with strict enantiopurity and cold-chain shipping to preserve integrity.

Molecular Formula C11H9FN2O3
Molecular Weight 236.20 g/mol
CAS No. 112420-09-4
Cat. No. B039211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbinil
CAS112420-09-4
Synonyms6-fluoro-2,3-dihydro-spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione
CP 45634
CP-45634
D-6-fluoro-spiro(chroman-4,4'-imidazolidine)-2',5'-dione
sorbinil
Molecular FormulaC11H9FN2O3
Molecular Weight236.20 g/mol
Structural Identifiers
SMILESC1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
InChIInChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1
InChIKeyLXANPKRCLVQAOG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbinil Identity and Procurement


Sorbinil (CP-45634) is an investigational aldose reductase inhibitor (ARI) and the archetypal member of the spirohydantoin class, distinguished by a chiral spiro[chroman-4,4'-imidazolidine]-2',5'-dione core bearing a (4S)-6-fluoro substitution [1]. It acts as an uncompetitive inhibitor with respect to substrate and noncompetitive with respect to NADPH cofactor, exerting its pharmacological effect by blocking the rate-limiting enzyme of the polyol pathway [2]. Its development as a therapeutic for diabetic neuropathy and retinopathy established the spirohydantoin scaffold as a reference standard against which newer carboxylic acid–based ARIs such as Epalrestat and Zopolrestat are often compared [3].

1 Spirohydantoin reference standard for aldose reductase inhibition studies
2 Chiral (S)-enantiomer configuration required for reproducible polyol pathway research
3 Investigational tool compound for diabetic complication research models

Sorbinil Substitution Rationale


Sorbinil exhibits a combination of chiral stereospecificity and a distinct inhibition mechanism that precludes substitution with carboxylic acid–derived ARIs such as Epalrestat, Tolrestat, or Zopolrestat. The (S)-enantiomer of Sorbinil demonstrates a 30-fold potency advantage over its (R)-isomer in vitro and a 100-fold difference in vivo, necessitating strict enantiopurity for reproducible research outcomes [1]. Moreover, Sorbinil functions as an uncompetitive inhibitor with respect to substrate binding, while most carboxylic acid ARIs (e.g., Epalrestat/ONO-2235) exhibit noncompetitive kinetics, a mechanistic divergence that yields different inhibitory profiles depending on tissue substrate concentrations [2]. Sorbinil also displays a distinct selectivity window relative to the closely related aldehyde reductase (ALR1) isozyme compared to structurally similar ARIs like M79175, which preferentially inhibits ALR1 [3].

Sorbinil
Potential Substitute
Enantiomer
(S)-enantiomer, high activity
Racemic or (R)-isomer → activity may be severely attenuated
Isozyme Selectivity
ALR2-selective
M79175: ALR1-preferring → reversed target profile
Inhibition Mechanism
Uncompetitive vs substrate
Carboxylic acid ARIs: noncompetitive → kinetics profile differs

Sorbinil Head-to-Head Comparisons


S- vs R-Enantiomer Potency Comparison

The biological activity of Sorbinil is highly stereospecific, residing exclusively in the (S)-enantiomer. In vitro assays using aldose reductase isolated from bovine lens demonstrated an IC50 of 0.15 μmol/L for (S)-Sorbinil compared to 4.4 μmol/L for the (R)-isomer, representing a 30-fold potency difference [1]. In vivo, this divergence is even more pronounced: in a streptozotocin-diabetic rat model measuring sorbitol accumulation in the sciatic nerve, the oral ED50 for (S)-Sorbinil was 0.25 mg/kg, whereas the (R)-isomer required 25 mg/kg to achieve the same effect, a 100-fold difference [1].

Enantiomer potency
Head-to-head
(S)-Sorbinil
IC50 0.15 μM ED50 0.25 mg/kg
(R)-Sorbinil
IC50 4.4 μM ED50 25 mg/kg
Enantiopurity critical; racemic material may not reproduce activity
Bovine lens AR; STZ-diabetic rat model
Aldose Reductase Inhibition Chiral Pharmacology Spirohydantoin

Isozyme Selectivity vs M79175

Sorbinil maintains a selectivity margin favoring the therapeutic target aldose reductase (ALR2) over the structurally related aldehyde reductase (ALR1). In bovine retina assays, Sorbinil inhibited ALR2 with an IC50 of 2 μM and ALR1 with an IC50 of 3.9 μM, yielding a modest ~2-fold selectivity for ALR2 [1]. In contrast, M79175—a compound structurally very similar to Sorbinil—exhibited a reversed selectivity profile, inhibiting ALR1 with an IC50 of 0.18 μM while showing an ALR2 IC50 greater than 1 μM, making it a preferential ALR1 inhibitor [1]. Additionally, at low concentrations (≤10 nM), Sorbinil showed no detectable ALR1 inhibition while still producing ~5% ALR2 inhibition at 100 pM [1].

ALR2 vs ALR1 selectivity
Head-to-head
Sorbinil
ALR2 IC50 2 μM ALR1 IC50 3.9 μM
M79175
ALR2 IC50 >1 μM ALR1 IC50 0.18 μM
Reversed selectivity; M79175 cannot substitute for ALR2 studies
Bovine retina enzymes
Isozyme Selectivity Aldose Reductase Off-Target Activity

Substrate-Dependent Potency vs Statil

The apparent inhibitory potency of Sorbinil varies markedly depending on the assay substrate employed. Using highly purified bovine lens aldose reductase, Sorbinil exhibited an IC50 of approximately 100 μM with the model substrate 4-nitrobenzaldehyde (4NB), but showed substantially greater potency with the physiological substrate glucose, yielding an IC50 range of 0.4–1.4 μM [1]. By comparison, Statil (ponalrestat) displayed IC50 values of 450–750 nM with 4NB and 26–71 nM with glucose, representing a roughly 17-fold substrate-dependent shift compared to Sorbinil's ≥70-fold shift [1].

Substrate-dependent IC50
Head-to-head
Sorbinil IC50: ~100 μM (4NB) vs 0.4–1.4 μM (glucose); Statil IC50: 450–750 nM (4NB) vs 26–71 nM (glucose)
Potency ranking varies by substrate; glucose-based assays recommended for physiological relevance
Purified bovine lens AR; 5000-fold purification
Enzyme Assay Substrate-Dependent Potency Pharmacological Relevance

In Vivo Efficacy vs Epalrestat

Sorbinil and ONO-2235 (Epalrestat) exhibit divergent therapeutic spectra in animal models of diabetic complications. In a comparative study evaluating both agents, Sorbinil demonstrated efficacy in both galactosemic cataract prevention and amelioration of diabetic neuropathy, whereas ONO-2235 was effective only in the neuropathy model and failed to prevent galactosemic cataracts [1]. Both compounds prevented sorbitol accumulation in isolated rat tissues with comparable potency, but the difference in cataract prevention suggests Sorbinil achieves superior tissue distribution or target engagement in the lens [1].

Cataract prevention
Head-to-head
Sorbinil
Effective in cataract model
ONO-2235
Ineffective in cataract model
Epalrestat may not support cataract model endpoint
Galactosemic rat cataract model
In Vivo Efficacy Diabetic Neuropathy Cataract Prevention

Cross-Class Potency vs Carboxylic Acid ARIs

Compiled bioassay data from standardized aldose reductase inhibition assays enable cross-class potency ranking. Sorbinil exhibits an IC50 of 700 nM, placing it among less potent ARIs relative to newer carboxylic acid–based inhibitors in this particular assay system: Zopolrestat (IC50 = 4.8 nM, Ki = 19.0 nM), Fidarestat (IC50 = 9.0 nM), and Tolrestat (IC50 = 23.9 nM) all demonstrate greater potency by 1–2 orders of magnitude . Notably, this ranking contrasts with earlier reports where spirohydantoins were described as more potent than carboxylic acid–type ARIs in in vivo models of sorbitol accumulation [1], underscoring that in vitro IC50 values alone are insufficient for predicting in vivo efficacy or compound selection.

Cross-class potency
Cross-study
1 Zopolrestat 4.8 nM
2 Fidarestat 9.0 nM
3 Tolrestat 23.9 nM
4 Sorbinil 700 nM
In vitro rank may not predict in vivo polyol pathway activity
PubChem BioAssay; in vivo context may differ
Potency Ranking Carboxylic Acid ARIs In Vitro Pharmacology

Pharmacokinetics for Once-Daily Dosing

Sorbinil exhibits pharmacokinetic properties that support once-daily oral dosing, an operational advantage for chronic in vivo studies. In human volunteers, Sorbinil demonstrated a terminal elimination half-life ranging from 34 to 52 hours, with a renal clearance of 6.0 mL/min/1.73 m² [1]. After a single 250 mg oral dose, peak plasma concentrations reached 3.6 μg/mL, and multiple dosing (250 mg/day for 10 days) resulted in a peak serum concentration of 10.6 μg/mL, consistent with predictable accumulation [1]. Approximately one-third of the administered dose is recovered unchanged in urine [1]. While cross-class PK comparator data are limited, Sorbinil's extended half-life contrasts with the shorter elimination profiles reported for some carboxylic acid ARIs, reducing the frequency of dosing required to maintain target engagement.

Terminal half-life
Supporting evidence
34–52 h
Supports once-daily dosing in chronic in vivo models
Human volunteer data; class-level comparison
Pharmacokinetics Oral Bioavailability Dosing Regimen

Sorbinil Deployment Scenarios


Stereochemical Fidelity in Polyol Pathway Research

Sorbinil is the appropriate selection for studies where the biological effects of aldose reductase inhibition are confounded by racemic or enantiomerically impure material. The 30-fold in vitro and 100-fold in vivo potency differential between (S)-Sorbinil and its (R)-isomer [1] dictates that only enantiopure (S)-Sorbinil can reliably reproduce published pharmacology. This scenario is particularly relevant for laboratories replicating classic polyol pathway studies or using Sorbinil as a positive control where historical data were generated with resolved (S)-enantiomer.

Ocular Diabetic Complication Models

Sorbinil should be prioritized for studies examining polyol pathway inhibition in lens tissue or cataract models. In direct comparative studies, Sorbinil prevented galactosemic cataract formation whereas ONO-2235 (Epalrestat) did not [1], a distinction likely attributable to superior lens penetration or target engagement. Additionally, Sorbinil treatment essentially corrected diabetes-induced sorbitol and fructose accumulation in rat lenses at a dose of 65 mg/kg/day [2]. Researchers investigating diabetic cataractogenesis or evaluating novel ARIs against this endpoint require Sorbinil as the appropriate spirohydantoin reference compound.

Once-Daily Dosing in Chronic Studies

Sorbinil's terminal elimination half-life of 34–52 hours [1] supports once-daily oral administration in chronic rodent models, reducing animal handling frequency and associated stress. This pharmacokinetic profile is advantageous for long-term intervention studies in diabetic rats, such as the 6-week treatment paradigms used to evaluate sorbitol pathway metabolite correction [2]. Procurement of Sorbinil for such studies ensures dosing convenience and minimizes inter-dose variability in target coverage.

ALR2 vs ALR1 Mechanistic Studies

Sorbinil is the appropriate compound for experiments requiring selective inhibition of aldose reductase (ALR2) without confounding activity against the closely related aldehyde reductase (ALR1) isozyme. Unlike M79175, a structurally similar spirohydantoin that preferentially inhibits ALR1 (IC50 = 0.18 μM vs. ALR2 > 1 μM), Sorbinil maintains ALR2 selectivity (IC50 = 2 μM vs. ALR1 IC50 = 3.9 μM) and shows no ALR1 inhibition at concentrations ≤10 nM [1]. This selectivity distinction is critical for studies seeking to attribute observed pharmacological effects specifically to ALR2 blockade.

Application
Selection Property
Validation Focus
Polyol pathway research
Enantiopurity and (S)-configuration
Stereochemical-control reproducibility
Ocular diabetic complication models
Lens target engagement profile
Galactosemic cataract model endpoint
Chronic in vivo dosing studies
Extended half-life profile
Exposure-model and dosing interval validation
ALR2-specific mechanistic studies
Isozyme selectivity (ALR2 vs ALR1)
Isozyme attribution and off-target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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